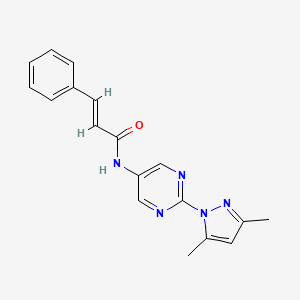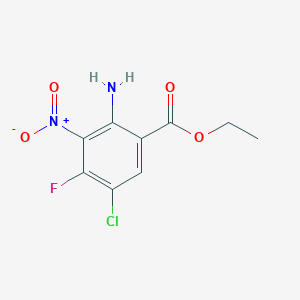![molecular formula C18H13FN6OS B2985427 N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide CAS No. 895099-01-1](/img/structure/B2985427.png)
N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a unique chemical compound with a complex structure. Its configuration includes multiple rings and heteroatoms, giving it a fascinating array of potential interactions and properties. This compound is often explored for its versatile applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can be achieved through multi-step organic reactions:
Formation of 1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole: : This involves cycloaddition reactions, often utilizing azide and alkyne precursors in the presence of copper catalysts (CuAAC).
Synthesis of 1,2,4-thiadiazole ring: : This is typically done through condensation reactions involving hydrazides and thioureas.
Coupling reactions: : The final benzamide linkage is formed through amide bond formation, usually using carbodiimide-based coupling reagents (e.g., EDC, HOBt) under controlled temperatures and pH conditions.
Industrial Production Methods
Scaling up these synthetic steps for industrial production often involves:
Optimization of reaction conditions: : High yields and purity are achieved by refining parameters like temperature, solvent, and time.
Use of continuous flow reactors: : This can enhance reaction efficiency and safety, especially for exothermic or hazardous steps.
Purification techniques: : Employing crystallization, chromatography, and distillation to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation and Reduction: : This compound can undergo oxidation at the triazole ring or reduction at the thiadiazole ring, altering its electronic properties.
Substitution Reactions: : The benzamide group can participate in electrophilic substitution, particularly on the aromatic ring.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂ under acidic or basic conditions.
Reduction: : NaBH₄, LiAlH₄ in aprotic solvents.
Substitution: : Electrophilic reagents like halogens in the presence of a Lewis acid.
Major Products
Oxidation products include nitroso or nitro derivatives.
Reduction typically yields amine or hydroxyl derivatives.
Substitution reactions may produce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide has a wide array of applications:
Chemistry: : Used as a building block in organic synthesis for the development of complex molecules.
Biology: : Studied for its potential as a biochemical probe due to its multi-functional groups.
Medicine: : Investigated for its potential as a drug candidate, particularly for anti-cancer and anti-microbial properties.
Industry: : Utilized in the development of new materials, including polymers and resins due to its stability and functional versatility.
Mecanismo De Acción
The compound's mechanism of action often involves:
Molecular Targets: : Binding to enzymes or receptors, modifying their activity. The fluorophenyl and triazole groups are particularly significant in these interactions.
Pathways Involved: : Often impacts signaling pathways by inhibiting or activating specific kinases or transcription factors, resulting in altered cellular responses.
Comparación Con Compuestos Similares
When compared to similar compounds:
N-{3-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide: : The fluorine atom provides different steric and electronic effects compared to chlorine, affecting binding affinity and reactivity.
N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide: : Bromine's larger size and reactivity can lead to different biological activities and synthetic challenges.
The uniqueness of N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide lies in its specific combination of functional groups, offering distinctive properties and applications in various fields.
Propiedades
IUPAC Name |
N-[3-[1-(2-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c1-11-15(22-24-25(11)14-10-6-5-9-13(14)19)16-20-18(27-23-16)21-17(26)12-7-3-2-4-8-12/h2-10H,1H3,(H,20,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZWUQFRZDATES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C3=NSC(=N3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(7-methoxy-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2985350.png)
![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2985353.png)

![N-(2,3-Dichlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2985355.png)
![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2985357.png)



![N-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)oxirane-2-carboxamide](/img/structure/B2985366.png)

